molecular formula C18H27NO2S B5862897 N,4-dicyclohexylbenzenesulfonamide

N,4-dicyclohexylbenzenesulfonamide

Cat. No.: B5862897
M. Wt: 321.5 g/mol
InChI Key: IQSSCTBBGKBROB-UHFFFAOYSA-N
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Description

N,4-dicyclohexylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with two cyclohexyl groups attached to the nitrogen and the para position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dicyclohexylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with cyclohexylamine under basic conditions. The reaction proceeds as follows:

    Step 1: Benzenesulfonyl chloride is reacted with cyclohexylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.

    Step 3: The product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,4-dicyclohexylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, acyl halides, and other electrophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. The reactions are typically carried out under mild conditions to prevent over-reduction.

Major Products Formed:

    Substitution Reactions: The major products are substituted sulfonamides.

    Oxidation Reactions: The major products are sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The major products are amines or other reduced derivatives.

Scientific Research Applications

N,4-dicyclohexylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use as a therapeutic agent. It is studied for its ability to inhibit certain enzymes and proteins involved in disease processes.

    Industry: The compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of other sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N,4-dicyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

N,4-dicyclohexylbenzenesulfonamide can be compared with other similar compounds, such as:

    4-aminobenzenesulfonamide: This compound has a similar sulfonamide core but lacks the cyclohexyl groups. It is commonly used as an antimicrobial agent.

    N,N-dicyclohexylbenzenesulfonamide: This compound has two cyclohexyl groups attached to the nitrogen but lacks the para-substituted cyclohexyl group. It is used in various organic reactions.

    N-cyclohexylbenzenesulfonamide: This compound has a single cyclohexyl group attached to the nitrogen. It is used as an intermediate in the synthesis of other sulfonamide derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which can impart unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N,4-dicyclohexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S/c20-22(21,19-17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h11-15,17,19H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSSCTBBGKBROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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